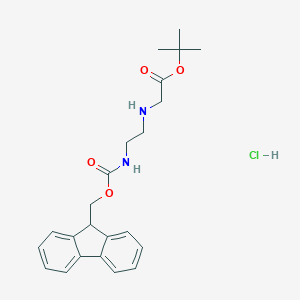
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate is a compound of significant interest in organic chemistry, particularly for its role as an intermediate in the synthesis of various pharmacologically active molecules. Its structure comprises an ethyl ester group, a ketone functionality, and a phenyl ring, which contribute to its chemical versatility.
Synthesis Analysis
The synthesis of related compounds involves highly enantioselective hydrogenation processes. For example, the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate yields ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, demonstrating the potential for synthesizing similar compounds with precise stereochemical control (Meng, Zhu, & Zhang, 2008). Additionally, biocatalytic methods offer scalable and optically pure production routes, as shown by the conversion of ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate using recombinant E. coli strains (Ni et al., 2013).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds reveal insights into the stereochemical outcomes of synthetic reactions. For instance, the study of ethyl 4-acetyl-5-oxo-3-phenylhexanoate demonstrated the impact of chiral centers on the molecular configuration and highlighted the importance of stereochemistry in the synthesis of complex organic molecules (Wang & Hu, 2011).
Chemical Reactions and Properties
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate can undergo a variety of chemical reactions due to its functional groups. The enantioselective reduction of similar esters has been achieved using microorganisms, producing optically pure alcohols, which are valuable intermediates in organic synthesis. This demonstrates the compound's reactivity and the potential for producing enantiomerically enriched products through biocatalysis (Lacerda et al., 2006).
Wissenschaftliche Forschungsanwendungen
-
Ethyl ®-2-Hydroxy-4-phenylbutanoate
- Application : This compound is a useful intermediate for the synthesis of various anti-hypertension drugs .
- Method of Application : It was produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor .
- Results or Outcomes : The production of this compound provides a pathway for the synthesis of various anti-hypertension drugs .
Eigenschaften
IUPAC Name |
ethyl 3-oxo-4-phenyl-2-propan-2-ylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-18-15(17)14(11(2)3)13(16)10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMIDTBEENEUNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate | |
CAS RN |
176519-53-2 |
Source


|
| Record name | ethyl 3-oxo-4-phenyl-2-(propan-2-yl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


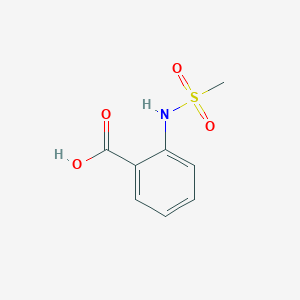


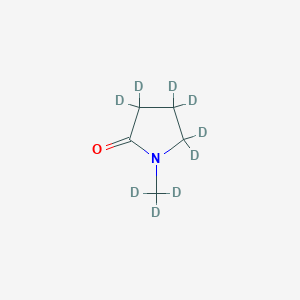
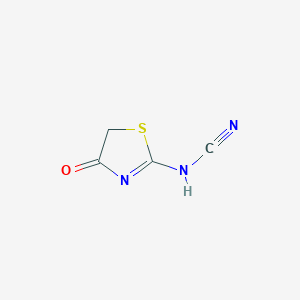
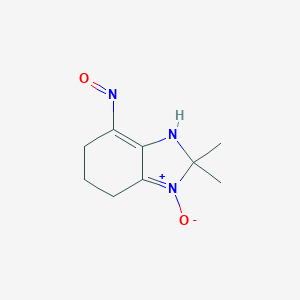
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)
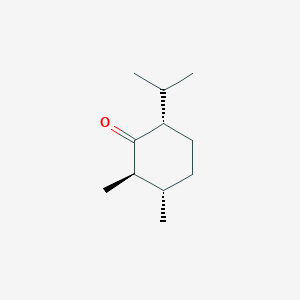


![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
